1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring substituted with aziridinyl groups and an amino linkage to a propanediol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Aziridinyl Groups: Aziridinyl groups are introduced via nucleophilic substitution reactions, often using aziridine as a reagent.
Attachment of the Propanediol Moiety: The final step involves the coupling of the triazine derivative with 1,3-propanediol under suitable conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aziridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- involves its interaction with molecular targets through its functional groups. The aziridinyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The triazine ring may also interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanediol, 2-((4,6-dichloro-s-triazin-2-yl)amino)
- 1,3-Propanediol, 2-((4,6-dimethoxy-s-triazin-2-yl)amino)
- 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)-
Uniqueness
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- is unique due to the presence of aziridinyl groups, which impart distinct reactivity and potential biological activity. This sets it apart from other triazine derivatives that may lack these functional groups.
Eigenschaften
CAS-Nummer |
60819-41-2 |
---|---|
Molekularformel |
C10H16N6O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]propane-1,3-diol |
InChI |
InChI=1S/C10H16N6O2/c17-5-7(6-18)11-8-12-9(15-1-2-15)14-10(13-8)16-3-4-16/h7,17-18H,1-6H2,(H,11,12,13,14) |
InChI-Schlüssel |
MRABZSNALSVEMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=NC(=NC(=N2)NC(CO)CO)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.